molecular formula C13H16N2O2 B2626258 2-Methyl-N-phenyl-2-(prop-2-enoylamino)propanamide CAS No. 2361638-60-8

2-Methyl-N-phenyl-2-(prop-2-enoylamino)propanamide

Cat. No.: B2626258
CAS No.: 2361638-60-8
M. Wt: 232.283
InChI Key: NPAPGTFMSWOOLE-UHFFFAOYSA-N
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Description

2-Methyl-N-phenyl-2-(prop-2-enoylamino)propanamide is an organic compound with the molecular formula C13H16N2O2 It is a derivative of propanamide, featuring a phenyl group and a prop-2-enoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-phenyl-2-(prop-2-enoylamino)propanamide typically involves the reaction of 2-methylpropanamide with phenyl isocyanate and acryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

    Step 1: 2-Methylpropanamide is reacted with phenyl isocyanate in the presence of a base such as triethylamine. This forms an intermediate compound.

    Step 2: The intermediate is then reacted with acryloyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-phenyl-2-(prop-2-enoylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Methyl-N-phenyl-2-(prop-2-enoylamino)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-N-phenyl-2-(prop-2-enoylamino)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylpropanamide: Similar structure but lacks the prop-2-enoylamino group.

    2-Methylpropanamide: Similar structure but lacks the phenyl and prop-2-enoylamino groups.

    N-Phenylacrylamide: Similar structure but lacks the 2-methyl group.

Uniqueness

2-Methyl-N-phenyl-2-(prop-2-enoylamino)propanamide is unique due to the presence of both the phenyl and prop-2-enoylamino groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

2-methyl-N-phenyl-2-(prop-2-enoylamino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-4-11(16)15-13(2,3)12(17)14-10-8-6-5-7-9-10/h4-9H,1H2,2-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAPGTFMSWOOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=CC=C1)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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